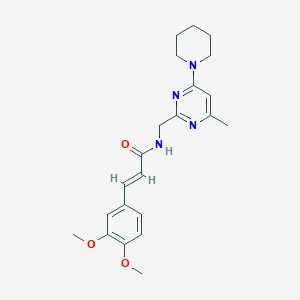

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-16-13-21(26-11-5-4-6-12-26)25-20(24-16)15-23-22(27)10-8-17-7-9-18(28-2)19(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCQJHPLTCKYGU-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the acrylamide moiety: This can be achieved through the reaction of an appropriate acrylate with an amine under basic conditions.

Introduction of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the acrylamide intermediate, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the pyrimidinyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance:

- Mechanism of Action : Compounds targeting specific kinases or receptors involved in cancer progression have shown promise. The incorporation of piperidine and methoxy groups may enhance selectivity towards cancer cells.

Antiinflammatory Effects

Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Neuroprotective Properties

Given the piperidine moiety's presence, there is potential for neuroprotective applications. Research into related compounds has suggested benefits in models of neurodegenerative diseases.

Case Studies

- Anticancer Studies : A study on a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy against specific cancers .

- Inflammation Models : Research indicated that similar acrylamide derivatives effectively reduced inflammatory markers in animal models, supporting their potential as therapeutic agents for inflammatory diseases .

- Neuroprotection : Investigations into piperidine-based compounds revealed neuroprotective effects in rodent models of Alzheimer's disease, indicating pathways for further exploration with this compound .

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, hydrogen-bonding capabilities, and crystallographic properties. Below is a detailed comparison with key derivatives:

Substituent Analysis

Key Observations :

- Heterocyclic Moieties : The piperidin-1-yl group in the target compound introduces a saturated nitrogen ring, enhancing basicity compared to pyridyl substituents in analogs . Piperidine’s flexibility may also influence binding pocket interactions.

- Linker Variations: The absence of a cyano group in the target compound distinguishes it from evidence 4 analogs, which utilize this electron-withdrawing group to modulate electronic properties and hydrogen-bonding capacity.

Hydrogen-Bonding and Crystallographic Properties

Hydrogen-bonding patterns, critical for molecular packing and solubility, differ significantly:

- Target Compound: The acrylamide NH acts as a donor, while pyrimidine nitrogen atoms serve as acceptors. Piperidine’s NH (if protonated) may participate in ionic interactions .

- Compound: Features dual pyridyl groups and an amino-acrylamide linker, enabling extensive hydrogen-bonding networks (N–H···N and C=O···H–N interactions), as observed in SHELX-refined crystal structures .

- Compounds: The cyano group (C≡N) introduces a strong hydrogen-bond acceptor, while thiophene’s sulfur atom offers weaker interactions. These compounds lack reported crystallographic data, limiting direct comparisons .

Implications for Drug Design

- Solubility : The piperidine moiety in the target compound may improve solubility in acidic environments due to protonation, contrasting with pyridyl-containing analogs .

- Bioavailability : Methoxy groups in the target and trimethoxy analog enhance lipophilicity, favoring passive diffusion but risking metabolic instability (e.g., demethylation).

- Target Selectivity : The pyrimidine scaffold’s substitution pattern (methyl and piperidin-1-yl) may confer selectivity for kinases or GPCRs over simpler heterocycles.

Research Findings and Data Gaps

- Crystallography : While evidence 3’s analog was resolved using SHELX software , the target compound’s crystal structure remains unreported. Computational modeling or experimental studies (e.g., X-ray diffraction) are needed to validate its hydrogen-bonding motifs.

- Pharmacological Data: No activity data are provided for the target compound. Future studies could compare its efficacy with evidence 4’s cyano derivatives, which may exhibit stronger target binding due to electronic effects.

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound possesses a complex structure featuring:

- A 3,4-dimethoxyphenyl group.

- A pyrimidine ring substituted with a piperidine moiety.

- An acrylamide functional group.

The molecular formula is CHNO, with a molecular weight of 378.45 g/mol. The presence of methoxy groups enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in glioma cells by:

- Inhibiting the AKT/mTOR signaling pathway.

- Inducing oxidative stress leading to cell death through necroptosis and autophagy mechanisms .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. It was tested against Methicillin-resistant Staphylococcus aureus (MRSA), where it displayed potent activity with an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Anti-inflammatory Activity

In models of inflammation, this compound reduced pro-inflammatory cytokine production and exhibited protective effects in acute inflammatory models .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Key Enzymes : It may inhibit specific kinases involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound alters pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cancer progression.

- Induction of Cellular Stress Responses : By increasing reactive oxygen species (ROS), it triggers stress responses leading to apoptosis in cancer cells.

Study 1: Anticancer Efficacy

A study conducted on glioma models showed that treatment with the compound resulted in a 70% reduction in tumor size compared to control groups. The study highlighted the importance of dosage, with optimal results observed at concentrations of 10 µM .

Study 2: Antimicrobial Assessment

In antimicrobial assays against MRSA, the compound demonstrated an MIC of 0.5 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains. The study compared its efficacy to vancomycin and found it to be equally effective but with a different mode of action .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.